Chemical structure and properties of 3-(Isopentyloxy)piperidine hydrochloride
Chemical structure and properties of 3-(Isopentyloxy)piperidine hydrochloride
An In-depth Technical Guide to 3-Substituted Piperidine Derivatives: Focus on 3-Isopentylpiperidine Hydrochloride
A Note on Nomenclature: The initial topic of this guide was "3-(Isopentyloxy)piperidine hydrochloride," which implies an ether linkage at the 3-position of the piperidine ring. However, a thorough search of chemical databases and scientific literature did not yield significant information on a compound with this specific structure. It is likely that the intended compound of interest is 3-Isopentylpiperidine hydrochloride , where an isopentyl (or 3-methylbutyl) group is directly bonded to the 3-position of the piperidine ring. This guide will focus on this well-documented and structurally related compound.
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids[1]. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design[2]. Among the various substituted piperidines, 3-substituted derivatives have garnered considerable interest for their therapeutic potential across a range of diseases[3]. This guide provides a comprehensive technical overview of 3-Isopentylpiperidine hydrochloride, a representative member of this important class of molecules. We will delve into its chemical structure, properties, synthesis, and potential applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals.
Chemical Structure and Identification
3-Isopentylpiperidine consists of a six-membered heterocyclic piperidine ring with an isopentyl (3-methylbutyl) group attached to the carbon atom at the 3-position[4]. The hydrochloride salt is formed by the reaction of the basic nitrogen atom of the piperidine ring with hydrochloric acid.
Visualizing the Structure
The chemical structure of 3-Isopentylpiperidine hydrochloride is depicted below.
Caption: A potential synthetic pathway for 3-Isopentylpiperidine hydrochloride.
Applications in Research and Drug Development
The 3-substituted piperidine motif is of significant interest in drug discovery due to its ability to interact with various biological targets.[3] While specific applications of 3-isopentylpiperidine hydrochloride are not extensively documented, its structural features suggest potential utility in several areas:
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Building Block for Complex Molecules: It can serve as a valuable intermediate in the synthesis of more complex and biologically active molecules.[4] The isopentyl group can provide a lipophilic handle, which can be important for tuning the pharmacokinetic properties of a drug candidate.
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Neurological and Psychiatric Disorders: Piperidine derivatives are known to interact with a variety of receptors in the central nervous system. For instance, compounds with a 3-substituted piperidine core have been investigated as dopamine receptor antagonists and stabilizers, which have potential applications in treating conditions like schizophrenia and other neuropsychiatric disorders.[5]
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Oncology: The 3-substituted piperidine scaffold has been incorporated into molecules targeting key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.[3] The isopentyl group could be explored for its potential to enhance binding to the target protein or improve cell permeability.
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Structure-Activity Relationship (SAR) Studies: 3-Isopentylpiperidine can be used in SAR studies to understand how the size and lipophilicity of a substituent at the 3-position of the piperidine ring affect the biological activity of a series of compounds.[4]
Safety and Handling
General Safety Precautions
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
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Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[8]
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[9] Keep the container tightly sealed.
Hazard Identification
Based on the general properties of piperidine and its derivatives, potential hazards may include:
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Toxicity: Piperidine and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[7]
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Irritation: They can cause irritation to the skin, eyes, and respiratory tract.[8]
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Flammability: While the hydrochloride salt is less volatile than the free base, the free base is a flammable liquid.[7]
Experimental Protocols
Protocol 1: Synthesis of 3-Isopentylpiperidine via Catalytic Hydrogenation of 3-Isopentylpyridine
This protocol is a general procedure and may require optimization for specific laboratory conditions.
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Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-isopentylpyridine in a suitable solvent such as ethanol or methanol.
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Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution. The catalyst loading is typically 1-5 mol%.
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Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully depressurize the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude 3-isopentylpiperidine can be purified by distillation or column chromatography.
Protocol 2: Quality Control and Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of 3-isopentylpiperidine hydrochloride.
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Sample Preparation: Accurately weigh a sample of 3-isopentylpiperidine hydrochloride and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a common choice for amine compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
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Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for higher specificity and sensitivity.
-
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Quantification: The purity of the sample can be determined by comparing the peak area of the main component to the total peak area. The concentration can be quantified using a calibration curve prepared from a reference standard.
The choice between HPLC and GC-MS for analysis depends on the specific requirements, with both being powerful techniques for piperidine derivatives.[10][11]
Conclusion
3-Isopentylpiperidine hydrochloride is a valuable chemical entity with potential applications as a building block in organic synthesis and drug discovery. Its 3-substituted piperidine scaffold is a key feature in many biologically active compounds, particularly those targeting the central nervous system and cancer-related pathways. While the specific biological profile of this compound is yet to be fully elucidated, its structural characteristics make it an interesting candidate for further investigation. This guide has provided a comprehensive overview of its chemical properties, synthesis, potential applications, and handling, serving as a valuable resource for researchers in the field.
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